molecular formula C30H38O6 B570051 ([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate CAS No. 125337-31-7

([1,1'-Biphenyl]-4,4'-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate

Cat. No.: B570051
CAS No.: 125337-31-7
M. Wt: 494.628
InChI Key: KDDDBOTWRRILGO-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: is a complex organic compound characterized by its biphenyl core and acrylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate typically involves the reaction of biphenyl derivatives with acrylate monomers under controlled conditions. The process often requires the use of catalysts and specific solvents to ensure high yield and purity. Common reaction conditions include temperatures ranging from 50°C to 100°C and reaction times of several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may produce hydrogenated biphenyl derivatives.

Scientific Research Applications

([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique mechanical and thermal properties.

    Materials Science: It is utilized in the development of high-performance materials for various industrial applications.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological systems.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate exerts its effects involves its interaction with specific molecular targets and pathways. The biphenyl core and acrylate groups play crucial roles in these interactions, influencing the compound’s reactivity and stability. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a polymerization initiator and its interactions with biological macromolecules.

Comparison with Similar Compounds

([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate: can be compared with other biphenyl derivatives and acrylate compounds:

    Biphenyl Derivatives: Compounds such as biphenyl-4,4’-dicarboxylic acid and biphenyl-4,4’-diamine share the biphenyl core but differ in their functional groups, leading to distinct chemical properties and applications.

    Acrylate Compounds: Compounds like ethylene glycol diacrylate and butanediol diacrylate share the acrylate functional groups but differ in their core structures, resulting in different reactivity and applications.

The uniqueness of ([1,1’-Biphenyl]-4,4’-diylbis(oxy))bis(hexane-6,1-diyl) diacrylate lies in its combination of biphenyl and acrylate functionalities, which confer unique properties suitable for advanced material synthesis and potential biomedical applications.

Properties

IUPAC Name

6-[4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]phenoxy]hexyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38O6/c1-3-29(31)35-23-11-7-5-9-21-33-27-17-13-25(14-18-27)26-15-19-28(20-16-26)34-22-10-6-8-12-24-36-30(32)4-2/h3-4,13-20H,1-2,5-12,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDDBOTWRRILGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

125337-32-8
Record name 2-Propenoic acid, 1,1′-[[1,1′-biphenyl]-4,4′-diylbis(oxy-6,1-hexanediyl)] ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125337-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00697797
Record name [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125337-31-7
Record name [([1,1'-Biphenyl]-4,4'-diyl)bis(oxy)hexane-6,1-diyl] diprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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